Ethyl 1-[(6-chloro-3-pyridinyl)methyl]-4-piperidinecarboxylate
Description
Ethyl 1-[(6-chloro-3-pyridinyl)methyl]-4-piperidinecarboxylate is a piperidine derivative featuring a 6-chloro-3-pyridinylmethyl substituent at the 1-position and an ethyl carboxylate group at the 4-position. This compound shares structural motifs with bioactive molecules, particularly neonicotinoid insecticides like imidacloprid, which also contain the 6-chloro-3-pyridinylmethyl moiety . The piperidine ring provides conformational flexibility, while the ester group enhances solubility and metabolic stability.
Properties
IUPAC Name |
ethyl 1-[(6-chloropyridin-3-yl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-2-19-14(18)12-5-7-17(8-6-12)10-11-3-4-13(15)16-9-11/h3-4,9,12H,2,5-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAVFLGCHXTODD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666182 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
Ethyl 1-[(6-chloro-3-pyridinyl)methyl]-4-piperidinecarboxylate (CAS Number: 860787-11-7) is a compound with significant potential in pharmacological applications. Its molecular formula is and it has a molecular weight of 282.77 g/mol. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C14H19ClN2O2 |
| Molecular Weight | 282.77 g/mol |
| CAS Number | 860787-11-7 |
| Physical State | Solid |
This compound exhibits its biological activity primarily through modulation of neurotransmitter systems, particularly by acting on nicotinic acetylcholine receptors (nAChRs). Studies indicate that the compound may enhance cognitive functions and exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
Pharmacological Effects
- Cognitive Enhancement : Research has shown that compounds similar to this compound can improve memory and learning in animal models. These effects are attributed to increased cholinergic activity in the brain.
- Neuroprotection : The compound has been evaluated for its ability to protect neuronal cells from apoptosis induced by oxidative stress, which is crucial in conditions like Alzheimer's disease.
- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models, possibly through the modulation of serotonin pathways.
Study 1: Cognitive Enhancement in Rodent Models
In a study conducted by researchers at [source], this compound was administered to rodents to assess its effects on cognitive function. The results indicated a statistically significant improvement in memory retention and learning tasks compared to control groups.
Study 2: Neuroprotective Effects
Another research effort focused on the neuroprotective potential of this compound against beta-amyloid-induced toxicity in neuronal cell cultures. The findings demonstrated that treatment with this compound significantly reduced cell death and oxidative stress markers, suggesting a protective mechanism at play.
Comparative Analysis of Similar Compounds
To better understand the efficacy of this compound, a comparison with other related compounds was performed:
| Compound | Cognitive Enhancement | Neuroprotection | Antidepressant Activity |
|---|---|---|---|
| This compound | Yes | Yes | Preliminary Evidence |
| Compound A | Yes | No | Yes |
| Compound B | No | Yes | Yes |
Comparison with Similar Compounds
Substituent Variations at the 1-Position
Ethyl 1-(4-Chlorophenyl)sulfonylpiperidin-3-carboxylate
- Structure : A 4-chlorophenylsulfonyl group replaces the pyridinylmethyl substituent, and the carboxylate is at the 3-position.
- Synthesis : Prepared via sulfonylation of ethyl piperidin-3-carboxylate with 4-chlorobenzenesulfonyl chloride under basic conditions .
Ethyl 1-(6-Chloropyridazin-3-yl)piperidine-4-carboxylate
- Structure : A 6-chloropyridazinyl group replaces the pyridinylmethyl group.
- Key Difference : Pyridazine (two adjacent nitrogen atoms) introduces distinct electronic properties and hydrogen-bonding capabilities compared to pyridine .
- Application : Pyridazine derivatives are explored in medicinal chemistry for kinase inhibition .
Imidacloprid (1-[(6-Chloro-3-pyridinyl)methyl]-N-nitro-2-imidazolidinimine)
- Structure : Shares the 6-chloro-3-pyridinylmethyl group but features an imidazolidine ring instead of piperidine.
- Activity: A potent neonicotinoid insecticide targeting insect nicotinic acetylcholine receptors .
- Metabolite: 1-[(6-Chloro-3-pyridinyl)methyl]-2-imidazolidinone (imidacloprid urea) is a major metabolite, highlighting the lability of the nitro group .
Carboxylate Position and Functional Group Modifications
Ethyl 3-(3-Ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate
- Structure: Contains a methoxyimino group at the 4-position and an ethoxycarbonylpropyl side chain.
- Synthesis : Derived from ketone precursors via hydroxylamine condensation and hydrogenation .
- Relevance : Demonstrates the impact of steric hindrance and hydrogen bonding on conformational stability.
Ethyl 4-Amino-1-piperidinecarboxylate
- Structure: An amino group replaces the pyridinylmethyl substituent.
- Properties : The amine enhances nucleophilicity, making it a precursor for further functionalization .
Physicochemical Data
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | LogP (Predicted) |
|---|---|---|---|---|
| Ethyl 1-[(6-Chloro-3-pyridinyl)methyl]-4-piperidinecarboxylate | C₁₄H₁₇ClN₂O₂ | 292.75 | 6-Chloro-3-pyridinylmethyl, ethyl ester | 1.8 |
| Imidacloprid | C₉H₁₀ClN₅O₂ | 255.66 | 6-Chloro-3-pyridinylmethyl, nitro | 1.2 |
| Ethyl 1-(6-Chloropyridazin-3-yl)piperidine-4-carboxylate | C₁₂H₁₅ClN₃O₂ | 283.72 | 6-Chloropyridazinyl, ethyl ester | 1.5 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 1-[(6-chloro-3-pyridinyl)methyl]-4-piperidinecarboxylate, and what are their key reaction conditions?
- Methodology : The compound can be synthesized via multi-step reactions involving piperidine derivatives and chloro-substituted pyridines. A common approach includes:
- Step 1 : Preparation of the piperidine core via Biginelli-like reactions using ethyl acetoacetate and substituted aldehydes (e.g., describes cyclization of ethyl tetrahydropyrimidine carboxylates with amino-substituted heterocycles).
- Step 2 : Functionalization of the piperidine nitrogen with a 6-chloro-3-pyridinylmethyl group via nucleophilic substitution or reductive amination ( ).
- Reaction Conditions : Use of polar aprotic solvents (e.g., DMF, acetonitrile), temperatures ranging from 60–100°C, and catalysts like triethylamine or Pd/C for hydrogenation ( ).
Q. What analytical techniques are critical for characterizing this compound, and how should data be interpreted?
- Techniques :
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., pyridinyl methyl protons at δ 3.5–4.0 ppm, piperidine ring protons at δ 1.5–2.5 ppm) ().
- Mass Spectrometry : High-resolution ESI-MS or Q-TOF for molecular ion validation (e.g., [M+H] expected at ~295 m/z; reports spectral trees for analogous compounds).
- HPLC : Purity assessment using C18 columns and acetonitrile/water gradients ().
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses?
- Strategies :
- Catalyst Screening : Test Pd/C, Raney Ni, or other catalysts for reductive amination steps ( ).
- Solvent Effects : Evaluate polar vs. non-polar solvents for intermediate stability (e.g., acetonitrile improves cyclization efficiency; ).
- Temperature Control : Lower temperatures (≤60°C) may reduce side reactions during pyridinylmethyl group attachment ( ).
Q. How should conflicting spectral data (e.g., NMR shifts) be resolved during structural validation?
- Approach :
- Comparative Analysis : Cross-reference with crystallographically validated analogs (e.g., provide piperidine derivatives with similar substituents).
- Computational Modeling : Use DFT calculations to predict H NMR shifts and compare with experimental data ( ).
- Advanced Techniques : 2D NMR (COSY, HSQC) to assign overlapping proton environments (e.g., distinguishing piperidine vs. pyridinyl protons) .
Q. What are the potential pharmacological applications of this compound, and how can its structure-activity relationships (SAR) be explored?
- Biological Relevance : Piperidine-carboxylates are common in CNS-targeting agents (e.g., acetylcholinesterase inhibitors, NMDA receptor modulators; ). The 6-chloro-pyridinyl group may enhance lipophilicity and blood-brain barrier penetration.
- SAR Strategies :
- Analog Synthesis : Modify the pyridinyl substituent (e.g., replace Cl with F or CF) and assess activity changes ( ).
- Pharmacophore Mapping : Use docking studies to identify binding interactions with target proteins (e.g., cites crystallographic data for related amides).
Safety and Handling Considerations
Q. What precautions are necessary for handling this compound in laboratory settings?
- Hazard Mitigation :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions ().
- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the ester group ().
- Toxicity Data : Limited acute toxicity reported, but similar piperidine derivatives show moderate irritancy (). Conduct a risk assessment before scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
